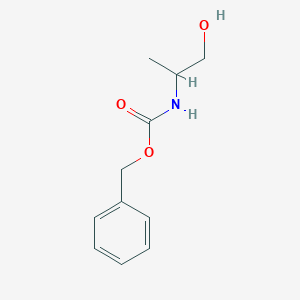
1-((1R,3s)-adamantan-1-yl)-3-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1R,3s)-adamantan-1-yl)-3-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is a compound that combines adamantane and tetrahydroisoquinoline structures, potentially harnessing unique properties from each moiety. Such compounds often exhibit interesting pharmacological or material properties, drawing interest from various scientific domains.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis typically starts with the adamantan-1-amine and the tetrahydroisoquinoline derivative.
The urea linkage is formed through the reaction of an isocyanate intermediate with the amine derivative.
Reaction conditions often include a solvent such as dichloromethane, with temperatures maintained at ambient conditions to slightly elevated temperatures.
Industrial Production Methods:
Industrial production would likely employ similar synthetic routes but scaled up with optimized reaction conditions to maximize yield and purity.
High-performance liquid chromatography (HPLC) is utilized for purification, ensuring the compound meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically affecting the tetrahydroisoquinoline moiety.
Reduction: Reduction reactions could potentially modify the adamantane or isoquinoline parts, depending on the reagents used.
Substitution: The urea and adamantane units can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC or KMnO₄.
Reduction: Hydrogenation using Pd/C as a catalyst.
Substitution: Nucleophiles such as thiols or amines.
Major Products:
Oxidation may yield corresponding carbonyl derivatives.
Reduction often results in the fully saturated derivatives.
Substitution products vary widely depending on the substituents involved.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Used as a building block for more complex chemical syntheses.
Studied for its stability and reactivity under various conditions.
Biology:
Investigated for pharmacological effects, especially relating to neurological pathways.
Medicine:
Could serve as a lead compound for developing new therapeutic agents.
Studied for potential anti-inflammatory, antiviral, or anticancer properties.
Industry:
Possible applications in materials science due to the robustness of the adamantane structure.
Utilized in creating durable polymers or advanced composite materials.
Wirkmechanismus
The compound's mechanism of action in biological systems likely involves interaction with specific molecular targets such as enzymes or receptors.
The urea group may participate in hydrogen bonding, aiding in binding to biological macromolecules.
The adamantane moiety is known for increasing membrane permeability, potentially enhancing bioavailability.
Vergleich Mit ähnlichen Verbindungen
1-adamantylurea: Lacks the tetrahydroisoquinoline moiety.
2-isobutyryltetrahydroisoquinoline: Missing the adamantane structure.
Other adamantane derivatives: Often used for their rigidity and stability.
Uniqueness:
Combining adamantane and tetrahydroisoquinoline structures results in a compound with unique properties, balancing the stability of adamantane with the potential bioactivity of tetrahydroisoquinoline.
The specific urea linkage further diversifies its reactivity and potential interactions.
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-3-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2/c1-15(2)22(28)27-6-5-19-3-4-21(10-20(19)14-27)25-23(29)26-24-11-16-7-17(12-24)9-18(8-16)13-24/h3-4,10,15-18H,5-9,11-14H2,1-2H3,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJBMIPYRPDJSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2959134.png)
![2-(methylsulfanyl)-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide](/img/structure/B2959135.png)

![(4-chlorophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate](/img/structure/B2959139.png)


![(1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol;hydrochloride](/img/structure/B2959145.png)

![Tert-butyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate](/img/structure/B2959150.png)
![4-ethyl-2,3-dioxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)piperazine-1-carboxamide](/img/structure/B2959151.png)
![N-[(1H-indol-4-yl)methyl]-1H-indazol-4-amine](/img/structure/B2959152.png)


